Cas no 26690-80-2 (Boc-NH-PEG1-OH)

Boc-NH-PEG1-OH is a monodisperse polyethylene glycol (PEG) derivative featuring a Boc-protected amine group and a terminal hydroxyl group. This compound serves as a versatile linker in organic synthesis and bioconjugation, offering controlled spacing and solubility enhancement for drug delivery systems or peptide modifications. The Boc group provides selective protection for the amine functionality, enabling further orthogonal deprotection and coupling steps. Its short PEG spacer improves hydrophilicity while maintaining low steric hindrance. Suitable for applications in medicinal chemistry and materials science, Boc-NH-PEG1-OH ensures efficient conjugation with carboxylic acids or other reactive groups under standard conditions. The product is characterized by high purity and stability, making it a reliable intermediate for complex molecular architectures.
Boc-NH-PEG1-OH structure
Boc-NH-PEG1-OH structure
Product Name:Boc-NH-PEG1-OH
CAS No:26690-80-2
MF:C7H15NO3
MW:161.198902368546
MDL:MFCD00056657
CID:52992
PubChem ID:24863858
Update Time:2025-08-05

Boc-NH-PEG1-OH Chemical and Physical Properties

Names and Identifiers

    • N-Boc-ethanolamine
    • tert-Butyl N-(2-hydroxyethyl)carbamate
    • N-BOC-Aminoethanol
    • Boc-Glycinol
    • N-(2-Hydroxymethyl)carbamic acid benzyl ester
    • 2-(Boc-amino)ethanol
    • 2-(tert-Butoxycarbonylamino)-1-ethanol
    • Boc-aminoethanol
    • Boc-Gly-ol
    • L-Ile-ol
    • tert-Butyl (2-hydroxyethyl)carbamate
    • (2-hydroxy-ethyl)-carbamic acid tert-butyl ester
    • 2-(tert-Butoxycarbonyl)ethanolamine
    • 2-(tert-butoxycarbonylamino)ethanol
    • 2-Boc-ethanolamine
    • Boc-2-aminoethanol
    • Boc-NH-(CH2)2-1-naphthylamide
    • N-(t-butoxycarbonyl)-2-hydroxy-ethylamine
    • N-(tert-Butoxycarbonyl)ethanolaMine
    • tert-butyl N-(2-hydroxyethyl)-carbamate
    • 2-(Boc-amino)-1-ethanol
    • N-(2-Hydroxyethyl)carbamic Acid tert-Butyl Ester
    • tert-butyl 2-hydroxyethylcarbamate
    • N-t-butoxycarbonyl-2-aminoethanol
    • Carbamic acid, (2-hydroxyethyl)-, 1,1-dimethylethyl ester
    • (2-Hydroxyethyl)carbamic acid tert-butyl ester
    • Boc-NH-PEG1-OH
    • N-Boc-2-hydroxyethylamine
    • HY-W007322
    • FT-0638629
    • N-(t-butoxycarbonyl)ethanolamine
    • tert-butyl-N-(2-hydroxyethyl)-carbamate
    • tert.-butyl (2-hydroxyethyl)carbamate
    • Z425738616
    • t-butyl N-(-2-hydroxyethyl)-carbamate
    • (N-Boc)-2-aminoethanol
    • BocNH-PEG1-OH
    • t-butyl N-(2-hydroxyethyl)carbamate
    • DTXSID10369791
    • 2-t-butoxycarbonylaminoethanol
    • GPTXCAZYUMDUMN-UHFFFAOYSA-N
    • tert-butyl(2-hydroxyethyl)carbamate
    • SCHEMBL56640
    • J-524795
    • (2-hydroxy-ethyl)carbamic acid t-butyl ester
    • (2-hydroxyethyl)carbamic acid t-butyl ester
    • 2-(t-butoxycarbonylamino)ethanol
    • 2-(tert-butyloxycarbonylamino)ethanol
    • tert-butyl-2-hydroxyethylcarbamate
    • tert-butyl-N-2-hydroxyethylcarbamate
    • t-Boc-N-Amido-PEG1-alcohol
    • N-t-butoxycarbonyl ethanolamine
    • 2-(N-Boc-amino)-ethanol
    • N-Boc-ethanolamine, 98%
    • GPTXCAZYUMDUMN-UHFFFAOYSA-
    • BP-12620
    • N-(TERT-BUTOXYCARBONYL)-2-AMINOETHANOL
    • N-(tert-Butyloxycarbonyl)-2-aminoethanol
    • 2-(t-butyloxycarbonylamino) ethanol
    • 2-Aminoethan-1-ol, N-Boc protected
    • N-tert-butoxycarbonyl-amino ethyl alcohol
    • t-butyl (2-hydroxyethyl)carbamate
    • EN300-52465
    • AKOS000321487
    • SY004791
    • 1,1-dimethylethyl (2-hydroxyethyl)carbamate
    • N-Boc-ethanolamine, purum, >=96.0% (GC)
    • (2-hydroxyethyl)carbamic acid terbutyl ester
    • N-t-butoxycarbonylethanolamine
    • N-(t-butoxy-carbonyl)ethanolamine
    • BCP04402
    • 2-(tert-butyloxy-carbonylamino)ethanol
    • tert-butyl 2-(hydroxy)ethylcarbamate
    • AB3416
    • t-butyl-N-(2-hydroxyethyl)carbamate
    • 2-Hydroxyethylcarbamic acid tert-butyl ester
    • 26690-80-2
    • AS-14399
    • tert-butyl N-(2-hydroxy-ethyl)carbamate
    • 2-(N-tert-butoxycarbonylamino)ethanol
    • J-016517
    • AC-31980
    • t-butyl 2-hydroxyethylcarbamate
    • 2-tert-butoxycarbonylaminoethanol
    • tert-butyl (2-hydroxyethyl)-carbamate
    • 2-(t-butoxycarbonyl amino)ethanol
    • 2-(N-t-butoxycarbonylamino)ethanol
    • A818558
    • (2-hydroxyethyl)-carbamic acid tert-butyl ester
    • AM84853
    • MFCD00056657
    • H0899
    • CS-W007322
    • InChI=1/C7H15NO3/c1-7(2,3)11-6(10)8-4-5-9/h9H,4-5H2,1-3H3,(H,8,10)
    • 2-(BOC)aminoethanol
    • N-(t-butoxycarbonyl)-2-aminoethanol
    • N-Boc ethanolamine
    • DTXCID10320827
    • N-Boc-ethanolamine;Boc-ethanolamine;N-(tert-Butoxycarbonyl)ethanolamine
    • ALBB-008895
    • STK505646
    • DB-013096
    • MDL: MFCD00056657
    • Inchi: 1S/C7H15NO3/c1-7(2,3)11-6(10)8-4-5-9/h9H,4-5H2,1-3H3,(H,8,10)
    • InChI Key: GPTXCAZYUMDUMN-UHFFFAOYSA-N
    • SMILES: O(C(NCCO)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 161.10500
  • Monoisotopic Mass: 161.105
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 128
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 0.2
  • Topological Polar Surface Area: 58.6

Experimental Properties

  • Color/Form: Pale yellow liquid
  • Density: 1.042 g/mL at 25 °C(lit.)
  • Melting Point: No data available
  • Boiling Point: 92°C/0.3mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:228.2°F
    Degrees Celsius:109°C
  • Refractive Index: n20/D 1.449(lit.)
  • Water Partition Coefficient: Soluble in water or 1% acetic acid. Soluble in ethyl acetate and methanol.
  • PSA: 58.56000
  • LogP: 0.89430
  • Solubility: Not available

Boc-NH-PEG1-OH Security Information

  • Symbol: GHS05 GHS06
  • Prompt:warning
  • Signal Word:Danger
  • Hazard Statement: H301,H315,H318,H335
  • Warning Statement: P261,P280,P301+P310,P305+P351+P338
  • Hazardous Material transportation number:UN 2810 6.1/PG 3
  • WGK Germany:2
  • Hazard Category Code: 25-37/38-41
  • Safety Instruction: S26-S39-S45-S36/37/39
  • FLUKA BRAND F CODES:10-21
  • Hazardous Material Identification: T
  • HazardClass:IRRITANT
  • Safety Term:S26;S39;S45
  • Risk Phrases:R25; R37/38; R41
  • Storage Condition:Storage temperature 2-8 ° C

Boc-NH-PEG1-OH Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Boc-NH-PEG1-OH Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:26690-80-2)Boc-NH-PEG1-OH
Order Number:A26853
Stock Status:in Stock
Quantity:1kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:21
Price ($):195.0
Email:sales@amadischem.com

Additional information on Boc-NH-PEG1-OH

Professional Introduction to Boc-NH-PEG1-OH (CAS No: 26690-80-2)

Boc-NH-PEG1-OH, chemically known by its CAS number 26690-80-2, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and biotechnology. This compound, featuring a Boc-protected amine group linked to a short polyethylene glycol (PEG) chain, serves as a versatile intermediate in the synthesis of various bioactive molecules. The presence of both the Boc group and the PEG moiety imparts unique properties that make it invaluable in drug development and molecular design.

The Boc (tert-butoxycarbonyl) group is a critical protective unit in peptide synthesis, ensuring that the amine functionality remains inert under various reaction conditions until selectively deprotected. This protection-deprotection strategy is fundamental in constructing complex peptide sequences without unwanted side reactions. In contrast, the PEG chain, with its molecular weight of 1 kDa, introduces hydrophilicity and steric hindrance, which are essential for improving the pharmacokinetic properties of therapeutic agents. Specifically, PEGylation can enhance drug solubility, prolong circulation time in the bloodstream, and reduce immunogenicity.

Recent advancements in nanomedicine have highlighted the importance of PEGylated compounds in developing targeted drug delivery systems. For instance, studies have demonstrated that PEGylated peptides can be effectively utilized as carriers for small molecule drugs or as components of nanoparticles. The short PEG chain in Boc-NH-PEG1-OH allows for precise control over the compound's behavior in biological environments, making it an ideal candidate for such applications. Moreover, the Boc-protected amine group provides a stable handle for further chemical modifications, enabling researchers to tailor the compound's properties to specific needs.

In the realm of antibody-drug conjugates (ADCs), Boc-NH-PEG1-OH has shown promise in enhancing the efficacy and safety of these therapies. By incorporating this compound into ADC design, scientists can optimize the ratio between the cytotoxic payload and the linker chemistry, thereby improving therapeutic outcomes. The stability provided by the Boc group ensures that the linker remains intact until it reaches its target site, while the PEG moiety minimizes off-target effects by reducing non-specific binding.

The utility of Boc-NH-PEG1-OH extends beyond peptide and protein conjugation. It has been employed in the synthesis of peptidomimetics and other biologically active molecules where both protection and hydrophilicity are required. For example, researchers have utilized this compound to develop novel inhibitors targeting enzymes involved in cancer pathways. The ability to modify both ends of the PEG chain while maintaining functional integrity offers unparalleled flexibility in molecular design.

From a synthetic chemistry perspective, Boc-NH-PEG1-OH exemplifies the synergy between protective groups and functional moieties. The Boc group ensures compatibility with standard peptide coupling reagents, while the PEG segment allows for integration into more complex molecular architectures. This combination has facilitated significant progress in medicinal chemistry, particularly in optimizing bioavailability and reducing toxicity.

Future research directions may explore novel applications of Boc-NH-PEG1-OH in gene therapy and mRNA delivery systems. The hydrophilic nature of PEG is particularly advantageous for stabilizing nucleic acid-based therapeutics, which often suffer from rapid degradation in biological fluids. By incorporating this compound into delivery vectors, researchers aim to enhance mRNA stability and target specificity, thereby improving therapeutic efficacy.

In conclusion, Boc-NH-PEG1-OH (CAS No: 26690-80-2) represents a cornerstone compound in modern pharmaceutical chemistry. Its unique combination of a Boc-protected amine and a short PEG chain opens doors to numerous applications across drug development, nanomedicine, and biotechnology. As research continues to uncover new possibilities for this versatile intermediate, its significance is expected to grow further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:26690-80-2)Boc-NH-PEG1-OH
A26853
Purity:99%
Quantity:1kg
Price ($):195.0
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